METHYL 4-METHYL-3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE
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Overview
Description
Methyl 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoate is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoate typically involves the esterification of 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoic acid.
Reduction: 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzyl alcohol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-3-{[2-(2-methylphenyl)acetyl]amino}benzoate
- Methyl 4-methyl-3-{[2-(2-chlorophenyl)acetyl]amino}benzoate
- Methyl 4-methyl-3-{[2-(2-bromophenyl)acetyl]amino}benzoate
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-methyl-3-[[2-(2-methylphenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-6-4-5-7-14(12)11-17(20)19-16-10-15(18(21)22-3)9-8-13(16)2/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBVBDWTTRTVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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